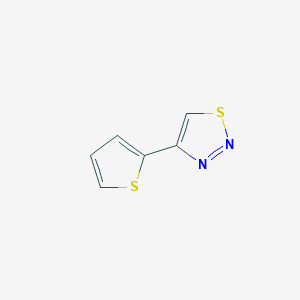

4-(2-Thienyl)-1,2,3-thiadiazole

Description

General Significance of 1,2,3-Thiadiazole (B1210528) Scaffolds in Organic Synthesis

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds that contain one sulfur and two nitrogen atoms. isres.orgwikipedia.org There are four possible isomers of thiadiazole: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). isres.orgwikipedia.org The 1,2,3-thiadiazole scaffold, in particular, is a versatile building block in organic synthesis. isres.org These compounds and their derivatives are recognized for their roles as precursors to highly reactive intermediates, such as thioketenes and alkynethiolate salts. clockss.org

The synthesis of the 1,2,3-thiadiazole ring is often achieved through established methods like the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride. wikipedia.orgmdpi.comresearchgate.net This and other synthetic routes have made a wide array of substituted 1,2,3-thiadiazoles accessible for further chemical exploration. mdpi.com

Contextual Placement of Thienyl-Substituted Thiadiazoles within Aromatic Heterocycles

The study of thienyl-substituted thiadiazoles is part of a broader interest in developing novel heterocyclic systems by combining different aromatic rings. This approach aims to create molecules with tailored electronic, optical, and biological properties. For instance, the combination of a thiophene (B33073) moiety with a 1,2,3-thiadiazole can lead to compounds with interesting photophysical characteristics. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylthiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S2/c1-2-6(9-3-1)5-4-10-8-7-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKZMGOXQOITOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSN=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Thienyl 1,2,3 Thiadiazole and Its Derivatives

Direct Cyclization Approaches

Direct cyclization methods involve the construction of the 1,2,3-thiadiazole (B1210528) ring from acyclic precursors that contain the necessary thienyl moiety.

Synthesis from 2-Thiophenecarboxaldehyde and Thiosemicarbazide (B42300) Derivatives

A classical and widely employed method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction. This approach begins with the condensation of a ketone or aldehyde with a thiosemicarbazide derivative to form a thiosemicarbazone. For the synthesis of 4-(2-thienyl)-1,2,3-thiadiazole, the process starts with 2-thiophenecarboxaldehyde.

The initial step is the reaction between 2-thiophenecarboxaldehyde and thiosemicarbazide, which yields 2-thiophenecarboxaldehyde thiosemicarbazone. This intermediate is then subjected to oxidative cyclization to form the 1,2,3-thiadiazole ring. Thionyl chloride (SOCl₂) is the traditional reagent used for this cyclization step. mdpi.com The reaction proceeds through the conversion of the thiosemicarbazone into a chloro-substituted intermediate which then undergoes cyclization with the elimination of hydrogen chloride and sulfur dioxide.

The general mechanism for thiadiazole formation from thiosemicarbazide involves a nucleophilic attack from the nitrogen to a carbonyl carbon, followed by dehydration and a subsequent attack by the sulfur atom to cause cyclization. nih.gov

Iodine-Catalyzed Cyclization Reactions involving Thienyl Moieties

Modern variations of the Hurd-Mori reaction have been developed to avoid the use of harsh reagents like thionyl chloride. One such method involves an iodine-catalyzed cyclization. This approach often utilizes N-tosylhydrazones, which are readily prepared from ketones or aldehydes (like 2-thiophenecarboxaldehyde) and tosylhydrazide.

In a metal-free process, the N-tosylhydrazone derived from a thienyl ketone can be reacted with elemental sulfur in the presence of a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI). mdpi.com This method is praised for its practicality and milder conditions, providing good to excellent yields of the corresponding 4-substituted-1,2,3-thiadiazoles. mdpi.commdpi.com The iodine catalyst facilitates the oxidative cyclization process, representing a significant improvement over classical methods. mdpi.com

| Catalyst System | Oxidant | Key Features |

| NH₄I | TBHP (tert-Butyl hydroperoxide) | Inexpensive iodine source, short reaction times. mdpi.com |

| I₂ / DMSO | DMSO (Dimethyl sulfoxide) | DMSO acts as both solvent and oxidant, regenerating I₂. mdpi.com |

| TBAI | Elemental Sulfur | Metal-free conditions, serves as an improvement to the Hurd-Mori reaction. mdpi.com |

Strategies Utilizing α-Diazocarbonyl Compounds and Sulfur Sources

The Pechmann thiadiazole synthesis provides an alternative route that involves the reaction of an α-diazocarbonyl compound with a sulfur source. To synthesize this compound via this method, the required precursor would be an α-diazo ketone derived from 2-acetylthiophene.

This α-diazoketone is then treated with a sulfurating agent. Hydrogen sulfide (B99878) (H₂S) is a common reactant for this transformation, which upon reaction and subsequent dehydration, yields the 1,2,3-thiadiazole ring. Other sulfur transfer reagents, such as Lawesson's reagent, can also be employed. Another related strategy involves the use of 2-cyanothioacetamides as C-C-S building blocks which, under diazo transfer conditions with sulfonyl azides, can produce functionalized 1,2,3-thiadiazoles. mdpi.com

Functional Group Interconversions and Post-Synthetic Modification

These strategies involve the chemical modification of a pre-synthesized this compound molecule to introduce new functional groups.

Introduction of Substituents via Metallation and Electrophilic Quenching

Standard organometallic techniques can be applied to introduce substituents onto the thiophene (B33073) ring. The most acidic proton on the thiophene ring of this compound is at the C5 position (adjacent to the sulfur atom). This position can be selectively deprotonated using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures.

This deprotonation generates a potent nucleophilic organolithium species. This intermediate can then be "quenched" by reacting it with a wide variety of electrophiles to install new functional groups. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup would yield a carboxylic acid, while reaction with an alkyl halide would introduce an alkyl group. This method offers a powerful way to create a library of derivatives functionalized at the 5-position of the thiophene ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation and Heteroarylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. To utilize these reactions, a halogenated version of this compound is required, for instance, 4-(5-bromo-2-thienyl)-1,2,3-thiadiazole.

The Suzuki-Miyaura reaction is a prominent example, coupling the halogenated thienyl-thiadiazole with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This reaction is highly versatile for introducing a wide array of aryl and heteroaryl substituents. Research has demonstrated the successful application of Suzuki-Miyaura reactions on halogenated thiadiazole systems to produce di-substituted products.

| Reaction Type | Catalyst/Ligand System | Key Application | Ref. |

| Suzuki-Miyaura | Pd(PPh₃)₄ / Cs₂CO₃ | Coupling of brominated thiadiazoles with various boronic acids. | figshare.com |

| Direct Hetarylation | Pd(OAc)₂ / PBut₂MeHBF₄ | Selective mono- and bis-thienylation of benzo-bis-thiadiazoles. |

These palladium-catalyzed methods provide reliable and efficient pathways for synthesizing complex derivatives of this compound that would be challenging to access through direct cyclization approaches. figshare.com

Nucleophilic Aromatic Substitution Reactions on Halogenated Thiadiazole Derivatives

The functionalization of the 1,2,3-thiadiazole core can be effectively achieved through nucleophilic aromatic substitution (SNAr) on its halogenated derivatives. The presence of a halogen atom, typically at the C5 position of the thiadiazole ring, renders the carbon atom electrophilic and susceptible to attack by a variety of nucleophiles. This strategy is a key method for introducing diverse functional groups onto the thiadiazole scaffold, thereby enabling the synthesis of a wide range of derivatives.

Research has demonstrated that 5-halo-1,2,3-thiadiazoles are viable substrates for these transformations. rsc.org Studies on related bromo-substituted fused thiadiazole systems, such as 4-bromobenzo[1,2-d:4,5-d′]bis( rsc.orgscilit.comisres.orgthiadiazole), have provided valuable insights into the reactivity of this class of compounds. These studies show that the bromo-substituent can be displaced by various nitrogen and sulfur nucleophiles. nih.gov

For instance, reactions with S-nucleophiles like thiophenol proceed efficiently in the presence of a base such as sodium hydride in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at room temperature. nih.gov Nitrogen nucleophiles, including cyclic secondary amines like morpholine (B109124) and piperidine, also readily displace the halogen atom. These reactions may require heating in solvents such as dimethylformamide (DMF) to proceed to completion. nih.gov Interestingly, O-nucleophiles, such as water and alcoholates, have been found to be generally unreactive under similar conditions, highlighting a degree of selectivity in the substitution process. nih.gov

This methodology allows for the direct coupling of various structural motifs to the thiadiazole ring, providing a modular approach to building molecular complexity.

Table 1: Examples of Nucleophilic Aromatic Substitution on a Halogenated Thiadiazole Core

| Halogenated Substrate | Nucleophile | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Bromo-4-aryl-1,2,3-thiadiazole | Thiophenol | NaH, THF, Room Temp. | 5-(Phenylthio)-4-aryl-1,2,3-thiadiazole | nih.gov |

| 5-Bromo-4-aryl-1,2,3-thiadiazole | Morpholine | DMF, Heat | 4-(4-Aryl-1,2,3-thiadiazol-5-yl)morpholine | nih.gov |

| 5-Bromo-4-aryl-1,2,3-thiadiazole | Piperidine | DMF, Heat | 5-(Piperidin-1-yl)-4-aryl-1,2,3-thiadiazole | nih.gov |

| 5-Chloro-4-aryl-1,2,3-thiadiazole | Carbon Nucleophiles (e.g., malonates) | Base, Solvent | Fused Pyridone/Pyranone Systems | rsc.org |

Derivatization Strategies on the Thienyl Ring and Other Positions

Beyond substitution on the thiadiazole core itself, the this compound scaffold offers multiple sites for further chemical modification. Key strategies focus on the derivatization of the appended thienyl ring and the functionalization of other available positions on the thiadiazole ring.

Derivatization of the Thienyl Ring:

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. In the context of this compound, the C2 position of the thiophene ring is occupied by the thiadiazole substituent. Consequently, electrophilic attack is directed primarily to the C5 position, which is the other activated alpha-position adjacent to the sulfur atom. This allows for the introduction of a wide array of functional groups onto the thiophene moiety.

Standard electrophilic substitution reactions such as halogenation (e.g., with N-Bromosuccinimide, NBS), nitration, and Friedel-Crafts acylation can be employed to install bromo, nitro, and acyl groups, respectively, at the C5 position of the thienyl ring. These newly introduced functional groups can then serve as handles for further synthetic transformations, including cross-coupling reactions, reductions, or oxidations, thereby expanding the structural diversity of the parent molecule.

Derivatization at Other Positions:

The C5 position of the 4-substituted 1,2,3-thiadiazole ring, while unreactive towards electrophiles, can be functionalized through a deprotonation-substitution sequence. The proton at C5 is acidic enough to be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate a potent nucleophilic organolithium intermediate. This intermediate can then be trapped with various electrophiles. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding 5-carboxylic acid. This carboxylic acid group can be further derivatized into esters, amides, or other functionalities. mdpi.com

This metalation-electrophile quench strategy provides a powerful tool for introducing carbon-based and heteroatomic substituents at the C5 position of the thiadiazole ring, complementing the SNAr reactions on halogenated precursors.

Table 2: Examples of Derivatization on the Thienyl Ring and Thiadiazole C5-Position

| Substrate | Reaction Type | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Electrophilic Bromination | NBS, CCl₄, Heat | 4-(5-Bromo-2-thienyl)-1,2,3-thiadiazole | Established Principle |

| This compound | Metalation / Carboxylation | 1) n-BuLi, THF, -78 °C 2) CO₂ 3) H₃O⁺ | This compound-5-carboxylic acid | mdpi.com |

| This compound-5-carboxylic acid | Amide Coupling | SOCl₂, then Glycine | 2-((this compound-5-carbonyl)amino)acetic acid | mdpi.com |

Chemical Reactivity and Mechanistic Studies of 4 2 Thienyl 1,2,3 Thiadiazole

Ring-Opening Reactions and Rearrangements

A hallmark of the 1,2,3-thiadiazole (B1210528) ring is its propensity to undergo ring-cleavage reactions under various conditions, leading to the formation of valuable and highly reactive intermediates. e-bookshelf.de These transformations are primarily driven by the facile extrusion of a stable molecule of dinitrogen (N₂).

Base-Mediated Cleavage Mechanisms and Alkynylethiolate Formation

The reaction of 1,2,3-thiadiazoles unsubstituted at the 5-position with strong bases is a well-documented and synthetically useful transformation. This reaction proceeds via a ring-cleavage mechanism that results in the evolution of nitrogen gas and the formation of a highly reactive alkali metal alkynethiolate intermediate. This process, sometimes referred to as the Hurd-Mori fragmentation, provides a valuable route to otherwise difficult-to-access sulfur-containing acetylenic compounds.

The mechanism is initiated by the deprotonation of the C5-hydrogen by a strong base. This is the most acidic proton on the heterocyclic ring. The resulting anion is unstable and undergoes a rapid, concerted, or stepwise collapse. This collapse involves the cleavage of the N2-N3 and S1-C5 bonds, leading to the irreversible loss of molecular nitrogen and the generation of the alkynethiolate salt.

For 4-(2-thienyl)-1,2,3-thiadiazole, this reaction would yield lithium or sodium 2-(2-thienyl)ethynethiolate. This intermediate can then be trapped in situ by various electrophiles, such as alkyl halides, to produce 1-alkynyl thioethers. A variety of strong bases have been effectively used to promote this transformation.

Table 1: Bases Used for Alkynethiolate Formation from 1,2,3-Thiadiazoles

| Base | Typical Reaction Conditions |

|---|---|

| Organolithium Reagents (e.g., n-Butyllithium) | Low temperatures (e.g., -60 °C) in an inert solvent like THF |

| Sodium Amide (NaNH₂) | Liquid ammonia (B1221849) or inert solvent |

| Potassium t-Butoxide (t-BuOK) | Anhydrous organic solvents |

| Sodium Methylsulfinyl Carbanion (Dimsyl Sodium) | DMSO |

This table presents common bases known to effect the ring cleavage of 1,2,3-thiadiazoles into alkynethiolates based on established literature.

Thermal and Photochemical Reactivity Pathways

Beyond base-mediated reactions, the 1,2,3-thiadiazole ring is susceptible to fragmentation when subjected to heat or ultraviolet radiation. e-bookshelf.de These reactions are of significant mechanistic interest as they generate highly reactive, short-lived intermediates.

Thermal Reactivity: Thermal decomposition is a characteristic reaction of 1,2,3-thiadiazoles. e-bookshelf.de Upon heating, this compound is expected to extrude molecular nitrogen. This process is believed to generate a transient thiirene (B1235720) (a three-membered ring containing a sulfur atom and a double bond) or a vinylidene carbene, which can then rearrange to a more stable thioketene (B13734457). The exact nature of the intermediates and the final products can depend on the reaction conditions and the substitution pattern of the thiadiazole. Studies on related heterocyclic systems have shown that thermal stability can be significant, with decomposition of some triazine derivatives occurring only at temperatures above 260 °C. nih.gov

Photochemical Reactivity: The photolysis of 1,2,3-thiadiazoles provides another pathway for the extrusion of nitrogen. acs.orgresearchgate.net Irradiation with UV light (e.g., at 266 nm) can lead to the formation of thiirene and thioketene species. acs.org Ultrafast time-resolved spectroscopy studies on substituted 1,2,3-thiadiazoles have shown that upon photoexcitation, the formation of the thiirene intermediate can occur on a sub-picosecond timescale, suggesting a concerted rearrangement with nitrogen loss from the singlet excited state. acs.org

The primary photochemical event is the cleavage of the N-N and C-S bonds, leading to N₂ and the thienyl-substituted thiirene. This thiirene is highly strained and can undergo further photochemical or thermal reactions. One established pathway is its isomerization to the corresponding thioketene, 2-(2-thienyl)ethenethione. researchgate.net In some cases, the thiirene can be trapped by suitable reagents or may dimerize. acs.org

Aromaticity and Stability Investigations

The chemical behavior and relative inertness of the 1,2,3-thiadiazole ring are intrinsically linked to its aromatic character.

The 1,2,3-thiadiazole ring is considered an aromatic heterocycle. mdpi.com This aromaticity contributes significantly to its stability compared to non-aromatic analogues. The stability is a key factor in its wide use as a pharmacophore in medicinal chemistry, as the ring system generally exhibits good in vivo stability. nih.gov

However, the stability is not absolute and is influenced by its substitution. For instance, studies on aryl-substituted 1,2,3-thiadiazoles have shown that the rate of decomposition under mild basic conditions can be influenced by the electronic nature of the substituent; electron-donating groups were found to increase the rate of decomposition. researchgate.net In the case of this compound, the electron-rich nature of the thiophene (B33073) ring may influence the stability and reactivity of the adjacent thiadiazole ring. Furthermore, while generally stable, the ring can be oxidized by enzymatic systems like cytochrome P450, which can lead to the extrusion of the heteroatoms and the formation of acetylenic products. nih.gov

Table 2: Summary of Reactivity and Stability Properties

| Property | Description | Key Intermediates |

|---|---|---|

| Base-Mediated Reactivity | Ring cleavage with strong bases to form alkynethiolates and N₂. | Alkynethiolate anion |

| Thermal Reactivity | Decomposition upon heating with extrusion of N₂. | Thiirene, Thioketene |

| Photochemical Reactivity | Decomposition upon UV irradiation with extrusion of N₂. | Thiirene, Thioketene |

| Aromaticity | Considered an aromatic heterocyclic system. | N/A |

| Stability | Generally stable due to aromaticity, but susceptible to cleavage under specific thermal, photochemical, or strong base conditions. | N/A |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-(2-Thienyl)-1,2,3-thiadiazole, both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related derivative, 4-(1-adamantyl)-1,2,3-thiadiazole, specific signals corresponding to the adamantyl group are observed. researchgate.net For derivatives of 1,3,4-thiadiazole (B1197879), aromatic protons typically appear in the range of 7.23 to 8.27 ppm. dergipark.org.tr The proton of the C-H bond in the thiadiazole ring of pyridal amazonaws.comrsc.orgamazonaws.comthiadiazole appears as a singlet at 8.62 ppm. amazonaws.com

The ¹³C NMR spectrum provides information on the carbon framework. In a derivative of 1,2,3-thiadiazole (B1210528), 4-bromobenzo[1,2-d:4,5-d′]bis( amazonaws.comrsc.orgamazonaws.comthiadiazole), carbon signals are observed at δ 156.5, 156.2, 143.2, 140.6, 113.2, and 107.5 ppm. mdpi.com For derivatives of 1,3,4-thiadiazole, the carbon atom in the C=N bond of the thiadiazole ring is typically found between 163.77 and 169.01 ppm, while another key carbon is observed at 159.56–162.90 ppm. dergipark.org.tr

Table 1: Representative NMR Data for Thiadiazole Derivatives

| Nucleus | Chemical Shift (ppm) | Compound/Fragment |

| ¹H | 8.62 | Pyridal amazonaws.comrsc.orgamazonaws.comthiadiazole (CH in thiadiazole ring) amazonaws.com |

| ¹H | 7.23 - 8.27 | Aromatic protons in 1,3,4-thiadiazole derivatives dergipark.org.tr |

| ¹³C | 156.5, 156.2, 143.2, 140.6, 113.2, 107.5 | 4-bromobenzo[1,2-d:4,5-d′]bis( amazonaws.comrsc.orgamazonaws.comthiadiazole) mdpi.com |

| ¹³C | 163.77 - 169.01 | C=N in 1,3,4-thiadiazole derivatives dergipark.org.tr |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound and its derivatives exhibits characteristic absorption bands. For instance, in N-(2-oxo-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide, a derivative of 1,3,4-thiadiazole, key vibrations include the -NH stretching at 3285.01 cm⁻¹, C=N of the thiadiazole ring at 1597.51 cm⁻¹, and C-S-C at 698.56 cm⁻¹. dergipark.org.trresearchgate.net Aromatic C-H stretching vibrations are typically observed around 3097 and 3032 cm⁻¹. researchgate.net In another example, 4-bromobenzo[1,2-d:4,5-d′]bis( amazonaws.comrsc.orgamazonaws.comthiadiazole), vibrational bands are noted at 3083, 1393, 1289, 886, and 538 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for Thiadiazole Derivatives

| Wavenumber (cm⁻¹) | Assignment | Compound/Fragment |

| 3285.01 | -NH stretching | 1,3,4-thiadiazole derivative dergipark.org.tr |

| 3097, 3032 | Aromatic C-H stretching | 1,2,4-triazole researchgate.net |

| 1597.51 | C=N stretching (thiadiazole ring) | 1,3,4-thiadiazole derivative dergipark.org.tr |

| 698.56 | C-S-C stretching | 1,3,4-thiadiazole derivative dergipark.org.tr |

| 3083, 1393, 1289, 886, 538 | Vibrational bands | 4-bromobenzo[1,2-d:4,5-d′]bis( amazonaws.comrsc.orgamazonaws.comthiadiazole) mdpi.com |

Ultraviolet-Visible and Near-Infrared Absorption and Emission Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) and near-infrared (NIR) spectroscopy probe the electronic transitions within a molecule. These techniques are particularly useful for characterizing conjugated systems like this compound.

The photophysical properties of related compounds, such as 4,7-dithien-2-yl-2,1,3-benzothiadiazole, have been studied, revealing information about their excited state dynamics. rsc.org In a derivative, 4-bromobenzo[1,2-d:4,5-d′]bis( amazonaws.comrsc.orgamazonaws.comthiadiazole), the maximum absorption (λmax) in dichloromethane (B109758) is observed at 240 nm. mdpi.com For some thiadiazole derivatives, fluorescence is observed in the near-infrared region of the spectrum. mdpi.com The UV-Vis spectra of novel 1,3,4-thiadiazole derivatives have also been characterized. dergipark.org.tr

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions.

The mass spectra of 1,2,3-thiadiazole derivatives have been studied, with a common fragmentation pathway involving the elimination of a nitrogen molecule from the molecular ion. rsc.org High-resolution mass spectrometry has been used to confirm the structure of derivatives like 4-bromobenzo[1,2-d:4,5-d′]bis( amazonaws.comrsc.orgamazonaws.comthiadiazole). mdpi.com Tandem mass spectrometry of some 1,3,4-thiadiazole derivatives shows similar fragmentation patterns among related structures. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to derivatives)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for understanding the molecular architecture and intermolecular interactions.

While the crystal structure of this compound itself is not detailed in the provided context, studies on related compounds offer insights. For example, the crystal structure of 4,7-di-2-thienyl-2,1,3-benzothiadiazole has been refined, revealing a nearly planar conformation of the conjugated core. mdpi.com In this structure, the average torsion angles between the thiophene (B33073) and benzothiadiazole groups are -2.0° and 4.2°. mdpi.com The crystal structure of a derivative of 1,2,3-triazole, 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, shows that the molecules are linked by C—H⋯N hydrogen bonds and π–π stacking interactions. nih.gov

Computational and Theoretical Chemistry of 4 2 Thienyl 1,2,3 Thiadiazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure of molecules like 4-(2-thienyl)-1,2,3-thiadiazole. These methods provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior. For similar heterocyclic compounds, DFT calculations have been successfully used to determine molecular geometries, vibrational frequencies, and electronic properties.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule can be easily excited, which is often associated with higher chemical reactivity and lower stability. In the context of materials science, the HOMO-LUMO gap is a key factor in determining a material's potential use in organic electronics, as it relates to the energy required for electronic transitions. For instance, in related donor-acceptor molecules, a smaller HOMO-LUMO gap can lead to a red-shift in the absorption spectrum.

While specific values for this compound are not available, studies on similar thiadiazole derivatives show that the HOMO-LUMO gap can be tuned by altering substituents on the heterocyclic rings. For example, in a study of benzimidazole-thiadiazole derivatives, the calculated HOMO-LUMO energy gaps ranged from 3.15 eV to 3.83 eV. It is expected that the thienyl group in this compound would influence the HOMO-LUMO gap through its electron-donating or -withdrawing nature in conjunction with the thiadiazole ring.

Illustrative Data Table of HOMO-LUMO Gaps for Related Thiadiazole Derivatives:

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| A substituted benzimidazole-thiadiazole 1 | -6.54 | -2.79 | 3.75 |

| A substituted benzimidazole-thiadiazole 2 | -6.49 | -2.79 | 3.70 |

| A substituted benzimidazole-thiadiazole 3 | -6.21 | -3.03 | 3.18 |

Note: This table is for illustrative purposes and is based on data for related compounds, not this compound.

Molecular Orbital Analysis and Charge Distribution

A detailed analysis of the molecular orbitals would reveal the distribution of electron density. In a molecule like this compound, it would be expected that the HOMO is primarily localized on the electron-rich thiophene (B33073) ring, while the LUMO is concentrated on the electron-deficient 1,2,3-thiadiazole (B1210528) ring. This separation of frontier orbitals is characteristic of donor-π-acceptor systems.

The charge distribution across the molecule can be visualized using molecular electrostatic potential (MEP) maps. These maps illustrate regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively. For 1,3,4-thiadiazole (B1197879) derivatives, MEP maps have been used to identify the most likely sites for chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would be crucial to understand the molecule's three-dimensional structure and flexibility. The key parameter to investigate would be the dihedral angle between the thiophene and 1,2,3-thiadiazole rings. This rotation would likely have a relatively low energy barrier, allowing for a range of conformations in solution.

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the molecule over time, including its conformational changes and interactions with a solvent. For other thiadiazole derivatives, MD simulations have been used to study the stability of ligand-protein complexes, which is important in drug design.

Aromaticity Indices and Delocalization Pathway Assessment

Assessing the delocalization pathways would involve analyzing the π-electron system that extends across both the thiophene and thiadiazole rings. This delocalization is responsible for the electronic communication between the two heterocyclic components and influences the molecule's electronic and optical properties.

Prediction of Spectroscopic Properties (e.g., absorption and emission maxima)

Time-dependent DFT (TD-DFT) calculations are a powerful tool for predicting the electronic absorption and emission spectra of molecules. By calculating the energies of the electronic transitions, it is possible to predict the absorption maxima (λmax) in the UV-visible spectrum.

For this compound, the electronic spectrum would be expected to show absorptions corresponding to π-π* transitions within the aromatic rings. The specific wavelengths of these absorptions would be influenced by the degree of conjugation between the thiophene and thiadiazole rings. Studies on similar compounds have shown that theoretical predictions of UV-visible spectra are generally in good agreement with experimental data.

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry can be used to explore potential reaction mechanisms involving this compound. For example, the reaction of 1,2,3-thiadiazoles with a strong base can lead to ring-cleavage and the formation of an alkynethiolate. Theoretical calculations could be used to model the transition states and intermediates of such a reaction, providing a detailed understanding of the reaction pathway and the factors that influence its outcome.

Furthermore, computational methods can predict the sites of electrophilic and nucleophilic attack, offering guidance for the synthesis of new derivatives of this compound.

Structure Property Relationships in 4 2 Thienyl 1,2,3 Thiadiazole Systems

Influence of Substituents on Electronic and Optical Properties

The electronic and optical characteristics of thienyl-thiadiazole systems are highly sensitive to the nature and position of substituent groups. By attaching different functional moieties to the thiophene (B33073) or thiadiazole rings, it is possible to systematically modulate the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These modifications directly impact the energy gap, absorption, and emission spectra.

Research on analogous donor-acceptor molecules demonstrates that adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is a powerful strategy for tuning these properties. For instance, in studies of N-thienylcarbazoles, another class of donor-acceptor compounds, the position of the thienyl linkage significantly perturbs the electronic properties of the carbazole (B46965) moiety. clockss.org The 2-thienyl substitution causes a more substantial change in the excited singlet and triplet states compared to a 3-thienyl substitution, leading to decreased fluorescence quantum yields and lifetimes. clockss.org

Similarly, in co-oligomers containing thiophene and the electron-deficient benzothiadiazole (a related acceptor unit), the introduction of the acceptor unit strongly affects the LUMO energy level. researchgate.net Further increasing the number of acceptor units, however, has a less pronounced effect on the electronic properties. researchgate.net Computational studies on fluorene-1,3,4-thiadiazole oligomers show that increasing the number of monomeric units systematically decreases the HOMO-LUMO energy gap, shifting it from 3.51 eV in a single-unit oligomer to 2.33 eV in a ten-unit oligomer. nih.gov

A practical example is seen in 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD), a well-studied analogue. The introduction of trimethylsilyl (B98337) (TMS) substituents at the terminal positions of the thiophene rings creates a new derivative, TMS-T-BTD. mdpi.com This substitution has several notable effects:

Enhanced Solubility: The TMS groups significantly improve the molecule's solubility in organic solvents compared to the unsubstituted T-BTD. mdpi.com

Altered Photostability: The TMS-substituted compound exhibits markedly higher photostability. The quantum yield of photodestruction for T-BTD was found to be 13 times higher than that of TMS-T-BTD, indicating that the substituent enhances molecular robustness. mdpi.com

Modified Optical Properties: Substituents influence the absorption and emission wavelengths. While both T-BTD and TMS-T-BTD show solvatochromism (a shift in color with solvent polarity), their spectral positions are distinct, reflecting the electronic influence of the TMS group. mdpi.com

These findings highlight a general principle: the strategic placement of substituents is a key tool for tailoring the electronic and optical behavior of thienyl-thiadiazole systems for specific applications.

Interactive Table 1: Effect of Substitution on Photophysical Properties of an Analogous Thienyl-Benzothiadiazole System

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |

| T-BTD | Hexane | 443 | 496 | 53 |

| T-BTD | THF | 457 | 547 | 90 |

| TMS-T-BTD | Hexane | 450 | 500 | 50 |

| TMS-T-BTD | THF | 462 | 550 | 88 |

| Data derived from a study on 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) and its trimethylsilyl derivative (TMS-T-BTD), which serve as structural analogues. mdpi.com |

Molecular Design Principles for Tunable Photophysical Characteristics

The design of molecules with specific, predictable photophysical properties is a cornerstone of materials science. For systems based on 4-(2-thienyl)-1,2,3-thiadiazole, molecular design principles revolve around manipulating the donor-acceptor interaction, extending the π-conjugation length, and controlling molecular geometry.

Tuning Donor-Acceptor Strength: The inherent D-A nature of the thienyl-thiadiazole scaffold is the primary determinant of its photophysical behavior. The thiophene unit acts as the electron donor, while the 1,2,3-thiadiazole (B1210528) ring functions as the electron acceptor. The energy of the intramolecular charge transfer (ICT) transition, which governs the absorption and emission wavelengths, can be tuned by modifying the electron-donating strength of the thiophene or the electron-accepting strength of the thiadiazole. Introducing stronger donor substituents on the thiophene ring or stronger acceptor groups on the thiadiazole ring generally leads to a smaller HOMO-LUMO gap and a red-shift (a shift to longer wavelengths) in both absorption and emission spectra. researchgate.netrsc.org

Extension of π-Conjugation: Extending the π-conjugated system by adding more thiophene units or other aromatic spacers is a reliable method for red-shifting the optical properties. Research on thiophene-based oligomers and polymers consistently shows that as the conjugation length increases, the HOMO-LUMO gap decreases, resulting in absorption and emission at lower energies (longer wavelengths). nih.govrsc.org For example, copolymers incorporating fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units are designed to combine the properties of each component, resulting in materials with tailored energy levels and emission colors. mdpi.com

Control of Inter-ring Torsion: The dihedral angle (twist) between the thiophene and thiadiazole rings plays a critical role. A more planar conformation allows for greater overlap between the π-orbitals of the two rings, enhancing electronic communication. This leads to a more delocalized excited state and can influence properties like fluorescence quantum yield and Stokes shift. researchgate.net Introducing bulky substituents near the linkage point can increase steric hindrance, forcing the rings to twist and potentially disrupting conjugation, which often results in a blue-shift (a shift to shorter wavelengths) of the absorption spectrum. clockss.org Conversely, chemical strategies that promote planarity, such as incorporating bridging atoms, can enhance conjugation and red-shift the spectra. mdpi.com

By carefully applying these principles, it is possible to design novel this compound derivatives with precisely tailored photophysical characteristics, such as specific emission colors or environmental sensitivity, for use in sensors, displays, and other optical technologies. rsc.org

Impact of Molecular Planarity and Conjugation on Electronic Behavior

The electronic behavior of organic semiconductor materials, including thienyl-thiadiazole systems, is intrinsically linked to their molecular structure, particularly the extent of π-conjugation and the planarity of the molecular backbone. These factors govern how effectively electrons are delocalized across the molecule and how molecules pack together in the solid state, which is crucial for efficient charge transport.

Molecular Planarity and Solid-State Packing: A high degree of planarity in a conjugated molecule is generally desirable for optoelectronic applications. Planar molecules can engage in more effective π-π stacking in the solid state, creating ordered pathways for charge carriers (electrons and holes) to move between adjacent molecules. researchgate.net Studies on thiophene and benzothiadiazole co-oligomers have shown that molecules with a more planar structure tend to form more crystalline thin films, which is a prerequisite for good field-effect transistor (FET) performance. researchgate.net The introduction of certain acceptor units, like di-2-thienyl-2,1,3-benzothiadiazole, can help reduce steric hindrance and promote a more planarized structure in copolymers. mdpi.com X-ray diffraction analysis of crystals of the analogue T-BTD reveals a packing structure dominated by π-π stacking interactions between the thiophene and benzothiadiazole rings of neighboring molecules, highlighting the importance of intermolecular forces facilitated by a planar geometry. mdpi.com

Conjugation Length and Electronic Properties: The length of the π-conjugated path has a direct and predictable effect on the electronic properties of the material. As the number of conjugated units in a thiophene-based oligomer increases, the energy levels of the molecular orbitals spread out, leading to a decrease in the HOMO-LUMO gap. nih.govarxiv.org This reduction in the energy gap is observed experimentally as a bathochromic (red) shift in the absorption spectrum. Essentially, less energy is required to excite an electron from the HOMO to the LUMO.

This principle is fundamental to the design of organic materials for solar cells and other devices. By extending the conjugation, molecules can be engineered to absorb light at longer wavelengths, allowing them to capture a larger portion of the solar spectrum. rsc.org However, random sequences or "kinks" in polymer chains can disrupt this planarity and hinder close packing, which is detrimental to electrical conductivity. rsc.org Therefore, achieving both extended conjugation and a high degree of structural order and planarity are critical goals in the molecular design of high-performance organic electronic materials.

Interactive Table 2: Impact of Oligomer Length on Calculated Electronic Properties of Fluorene-1,3,4-Thiadiazole Analogues

| Number of Monomer Units | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1 | -5.98 | -2.47 | 3.51 |

| 2 | -5.71 | -2.83 | 2.88 |

| 3 | -5.60 | -2.99 | 2.61 |

| 5 | -5.48 | -3.09 | 2.39 |

| 10 | -5.42 | -3.09 | 2.33 |

| Data derived from a DFT study on fluorene-1,3,4-thiadiazole oligomers, illustrating the general trend of a decreasing energy gap with increasing conjugation length. nih.gov |

Applications in Advanced Chemical and Material Sciences

Organic Electronics and Optoelectronics

The integration of the 4-(2-Thienyl)-1,2,3-thiadiazole moiety into various organic materials has led to significant advancements in electronic and optoelectronic devices. Its inherent characteristics contribute to the enhanced performance of these devices.

In the design of materials for organic electronics, the concept of a donor-acceptor (D-A) architecture is fundamental. The this compound unit can function as an effective electron-acceptor moiety. When linked with an electron-donating unit, it facilitates the formation of an intramolecular charge transfer (ICT) complex. nih.gov This D-A structure is crucial for tuning the electronic and photophysical properties of the resulting materials. nih.gov

The electron-deficient nature of the thiadiazole ring, combined with the electron-rich thiophene (B33073) ring, creates a system with a lowered Lowest Unoccupied Molecular Orbital (LUMO) level. pku.edu.cn This characteristic is advantageous for creating materials with specific energy level alignments, which is a key factor in the performance of various organic electronic devices. Theoretical calculations, such as Density Functional Theory (DFT), have substantiated the charge-transfer character in these D-A systems, showing that the electronic transitions are predominantly from the Highest Occupied Molecular Orbital (HOMO) to the LUMO. nih.govpku.edu.cn

While direct applications of this compound in OLEDs and PLEDs are an area of ongoing research, related thiadiazole-based materials have shown significant promise. For instance, bipolar host materials incorporating a 1,2,4-thiadiazole (B1232254) core have been developed for deep red phosphorescent OLEDs, achieving high external quantum efficiencies and reduced efficiency roll-off at high brightness. researchgate.net The design of such materials often involves creating a bipolar system where both holes and electrons can be effectively transported, a property to which thiadiazole units can contribute. The ability to tune the energy levels through the incorporation of thiadiazole moieties is critical for optimizing charge injection and recombination within the emissive layer of an OLED.

The donor-acceptor strategy is central to the development of efficient organic photovoltaic cells. Polymers and small molecules incorporating thiadiazole and thiophene units have been extensively investigated for this purpose. For example, copolymers based on benzothiadiazole (a related structure) and thiophene derivatives have been used as the active layer in bulk-heterojunction solar cells, achieving power conversion efficiencies (PCEs) of over 6%. rsc.orgmedchemexpress.com

The incorporation of a thienyl-substituted thiadiazole unit can lead to a desirable lowering of the HOMO energy level of the polymer, which in turn can increase the open-circuit voltage (Voc) of the solar cell. rsc.org Furthermore, the structural design of these materials, including the use of specific side chains, can influence the morphology of the active layer blend, which is crucial for efficient charge separation and transport. rsc.org Non-fullerene acceptors based on fused thiadiazole structures are also being explored to improve the efficiency of organic solar cells. psecommunity.org

Table 1: Performance of Organic Photovoltaic Cells Incorporating Thienyl-Thiadiazole Derivatives

| Polymer/Small Molecule | Donor/Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| PBDT-DTTBT | Donor | 6.19 | 0.80 | 12.72 | 60.97 |

| PTOBDTDTBT | Donor | 6.21 | 0.80 | 11.94 | 65.10 |

PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor

Thiadiazole-containing materials have demonstrated considerable potential for use in organic field-effect transistors (OFETs). The introduction of a thiadiazole ring into a conjugated system can modulate the charge transport properties of the material. Aceno nih.govrsc.orgnih.govthiadiazole derivatives, for instance, have been synthesized and shown to self-assemble into crystalline structures that facilitate charge transport. pku.edu.cnnih.gov

OFETs fabricated with these materials have exhibited promising hole mobilities. For example, a derivative of aceno nih.govrsc.orgnih.govthiadiazole achieved a hole mobility as high as 0.4 cm²/V·s. pku.edu.cnnih.gov The electron-accepting nature of the thiadiazole unit can influence the energy levels of the material, making it suitable for p-type (hole-transporting) semiconductors. tandfonline.comrsc.org Research has also explored the development of n-type (electron-transporting) OFETs based on thiadiazole derivatives, which is crucial for the fabrication of complementary circuits. tandfonline.com

Table 2: Performance of OFETs Based on Thienyl-Thiadiazole Derivatives

| Material | Mobility (cm²/V·s) | On/Off Ratio |

| Aceno nih.govrsc.orgnih.govthiadiazole derivative (2-TIPS) | up to 0.4 | Not specified |

| TT–BT copolymer | 0.1 | 3.5 x 10³ |

Other Emerging Applications in Chemical Research (e.g., chemosensors, agrochemicals)

Beyond organic electronics, derivatives of 1,2,3-thiadiazole (B1210528) are being explored for other advanced applications.

In the field of agrochemicals , 1,2,3-thiadiazole derivatives have been investigated as potential elicitors, which can induce systemic acquired resistance in plants, offering a novel approach to crop protection. nih.gov Some derivatives have shown fungicidal and antiviral activities. nih.govresearchgate.net For example, certain 4-methyl-1,2,3-thiadiazole (B96444) derivatives have demonstrated good potential for controlling tobacco mosaic virus. researchgate.net

The 1,2,3-thiadiazole scaffold is also being studied for its potential in developing new chemosensors . While specific examples for this compound are still emerging, the inherent electronic and photophysical properties of donor-acceptor systems containing this moiety make them attractive candidates for sensing applications. The changes in their absorption or fluorescence spectra upon interaction with specific analytes could form the basis of a sensing mechanism.

Furthermore, the broader class of thiadiazoles has been extensively researched for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, suggesting a rich field for future investigations into the potential applications of this compound in medicinal chemistry. isres.orgnih.govnih.gov

Q & A

What are the key structural features of 4-(2-Thienyl)-1,2,3-thiadiazole, and how do they influence its reactivity?

Basic Question

The 1,2,3-thiadiazole core consists of a five-membered aromatic ring with two nitrogen atoms (positions 1 and 2) and one sulfur atom (position 3), stabilized by delocalized π-electrons. The 2-thienyl substituent at position 4 introduces electron-rich sulfur heterocyclic character, enhancing electrophilic substitution reactivity. The sulfur atom in the thiadiazole ring contributes to π-accepting properties, enabling coordination with metals or participation in charge-transfer complexes. Structural rigidity from the aromatic system limits conformational flexibility, favoring planar geometries critical for interactions in biological or material systems .

What spectroscopic methods are commonly used to confirm the structure of this compound derivatives?

Basic Question

Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, C-S vibrations at ~650 cm⁻¹) .

- NMR Spectroscopy :

- Elemental Analysis : Validates molecular formula (e.g., C₈H₇N₃S for this compound) with <0.4% deviation .

Table 1 : Representative NMR Data for 4-(1,2,3-Thiadiazol-4-yl)aniline

| Proton/Carbon Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Thiadiazole C-4 | - | 149.2 |

| Thienyl C-2' | - | 125.4 |

| Aniline NH₂ | 5.1 (s, 2H) | - |

How can computational methods like DFT and NBO analysis elucidate the electronic properties of this compound complexes?

Advanced Question

Methodology :

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a study on 4-(2-aminophenyl)-1,2,3-thiadiazole showed a HOMO-LUMO gap of 4.2 eV, indicating moderate electron mobility .

- Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugative interactions (e.g., lone pair donation from sulfur to antibonding orbitals of adjacent C-N bonds) .

- Quantum Theory of Atoms in Molecules (QTAIM) : Identifies bond critical points (e.g., S···N interactions with ρ(r) ≈ 0.15 e·Å⁻³) .

Key Finding : The 1,2,3-thiadiazole ring exhibits significant electron-withdrawing effects, stabilizing charge-transfer complexes with electron-deficient quinones (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

What strategies are effective in optimizing the synthesis of this compound derivatives with varying substituents?

Advanced Question

Methodology :

- Regioselective Cyclization : Use Cu(I)-catalyzed click chemistry for triazole-thiadiazole hybrids (e.g., 80% yield for compound 9c under anhydrous DMF at 60°C) .

- Solvent and Catalyst Screening : Polar aprotic solvents (DMF, DMSO) with K₂CO₃ enhance nucleophilic substitution at the thiadiazole C-4 position .

- Oxidative Cyclization : Selenium dioxide or thionyl chloride efficiently converts semicarbazones to selenadiazoles or thiadiazoles (75–85% yields) .

Table 2 : Reaction Yields for Selected Derivatives

| Compound | Substituent | Yield (%) | Conditions |

|---|---|---|---|

| 9c | 4-Bromophenylthiazole | 80 | Cu(I), DMF, 60°C, 12 h |

| IIa | Glycylamino moiety | 72 | THF, RT, 24 h |

How do substituents on the thiadiazole ring affect the biological activity of these compounds?

Advanced Question

Methodology :

- Structure-Activity Relationship (SAR) Studies :

- Electron-withdrawing groups (e.g., -Br, -NO₂) enhance antimicrobial activity by increasing membrane permeability (MIC = 8 µg/mL against S. aureus for bromo-substituted 9c ) .

- Bulky substituents (e.g., cyclohexylsulfanyl) reduce solubility but improve binding to hydrophobic enzyme pockets (IC₅₀ = 12 µM for α-glucosidase inhibition) .

- Molecular Docking : Thiadiazole derivatives with 4-methoxyphenyl groups exhibit stronger hydrogen bonding with ATP-binding sites of kinases (binding energy = −9.2 kcal/mol) .

Key Contradiction : While electron-deficient substituents improve antibacterial activity, they may reduce metabolic stability due to increased reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.